molecular formula C13H13NO4 B12100189 (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid

Cat. No.: B12100189
M. Wt: 247.25 g/mol
InChI Key: FJKGPQZCFBLFIG-XBLVEGMJSA-N
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Description

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes an anilino group and a methoxycarbonyl group attached to a penta-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the penta-2,4-dienoic acid backbone, which can be derived from commercially available starting materials.

    Formation of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophilic intermediate.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification or transesterification reactions, using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The anilino and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-5-phenylpenta-2,4-dienoic acid: Similar structure but with a phenyl group instead of an anilino group.

    (2E,4E)-hexa-2,4-dienoic acid: Lacks the anilino and methoxycarbonyl groups, simpler structure.

    (2E,4E)-decadienoic acid: Longer carbon chain, different functional groups.

Uniqueness

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is unique due to the presence of both an anilino group and a methoxycarbonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9+

InChI Key

FJKGPQZCFBLFIG-XBLVEGMJSA-N

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1)/C=C/C(=O)O

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O

Origin of Product

United States

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